2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-3-azabicyclo[311]heptan-1-yl)acetic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning of the nitrogen atom.
3-Azabicyclo[3.1.1]heptanes: These are closely related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination of features makes it particularly interesting for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(4-oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6(11)3-8-1-5(2-8)7(12)9-4-8/h5H,1-4H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOIBDTICZHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.